molecular formula C17H16N2O4S B2988732 (3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(1H-indol-3-yl)methanone CAS No. 1797886-98-6

(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(1H-indol-3-yl)methanone

Cat. No.: B2988732
CAS No.: 1797886-98-6
M. Wt: 344.39
InChI Key: RFMPXMGQOJOFTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(1H-indol-3-yl)methanone features a unique hybrid structure combining a 1H-indol-3-yl methanone core with a sulfonylated azetidine ring. This structural motif is significant in medicinal chemistry due to the indole scaffold’s prevalence in bioactive molecules and the sulfonyl group’s role in enhancing metabolic stability .

Properties

IUPAC Name

[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]-(1H-indol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S/c20-17(15-8-18-16-6-2-1-5-14(15)16)19-9-13(10-19)24(21,22)11-12-4-3-7-23-12/h1-8,13,18H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFMPXMGQOJOFTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CNC3=CC=CC=C32)S(=O)(=O)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(1H-indol-3-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, synthesis, and relevant research findings.

Molecular Characteristics

The molecular formula of the compound is C17H16N2O4SC_{17}H_{16}N_{2}O_{4}S, with a molecular weight of 344.4 g/mol . The structure includes:

  • Azetidine Ring : A four-membered nitrogen-containing ring.
  • Furan Ring : A five-membered aromatic ring containing oxygen.
  • Indole Moiety : A bicyclic structure known for various biological activities.
  • Sulfonyl Group : Enhances reactivity and potential interactions with biological targets.

Key Structural Data

PropertyValue
Molecular FormulaC₁₇H₁₆N₂O₄S
Molecular Weight344.4 g/mol
CAS Number1797277-45-2

Research indicates that this compound may act as a ligand for specific enzymes or receptors, influencing various physiological processes. The sulfonyl group is particularly noted for facilitating strong interactions with protein active sites, potentially leading to the inhibition of specific enzymes or modulation of receptor activities.

Pharmacological Effects

  • Anticancer Activity : Similar compounds have been associated with anti-cancer effects, particularly in breast and prostate cancer cell lines . The indole moiety is often linked to anti-cancer properties, suggesting that this compound may exhibit similar effects.
  • Anti-inflammatory Properties : Indole derivatives are known for their anti-inflammatory activities, which could be relevant for this compound as well.
  • Antiviral Potential : Some azetidinone derivatives have shown antiviral activity against various viruses, indicating that this compound might also possess similar properties .

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its combination of distinct structural elements. Here’s a comparison with structurally similar compounds:

Compound NameKey Features
3-(Furan-2-ylmethyl)sulfonylazetidin derivativesContains similar furan and azetidine structures
1-(3-(sulfonyl)azetidin-1-yl)-2-(indol-1-yl)ethanoneLacks furan component but retains azetidine
4-(2-chlorophenyl)-3-methoxyazetidin derivativesRecognized for anticancer activity

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Formation of the Azetidine Ring : Through cyclization reactions involving appropriate precursors.
  • Introduction of the Furan Group : Utilizing sulfonylation reactions.
  • Final Assembly : Coupling reactions under controlled conditions to achieve the desired molecular architecture.

Research Findings and Case Studies

Recent studies have focused on understanding the interaction profiles and biological pathways modulated by this compound. For example, research evaluating its binding affinity to specific receptors has shown promising results, indicating its potential as a therapeutic agent.

Case Study Example

A study exploring the effects of related azetidinone compounds found that certain derivatives exhibited significant antiproliferative activity against human breast carcinoma cells at nanomolar concentrations . This suggests that this compound may also have similar efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share key structural features with the target molecule, enabling comparative analysis of their properties:

Compound Name Key Structural Differences Molecular Weight (g/mol) Reported Activity/Properties Source
(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(1H-indol-3-yl)methanone (Target) Azetidine ring with furan-sulfonyl substituent; indole-methanone core ~375.4 (calculated) Hypothesized cannabinoid receptor interaction based on indole-sulfonyl hybrids N/A
Phenyl(3-methyl-1-phenylsulfonyl-1H-indol-2-yl)methanone Phenylsulfonyl group on indole C2; no azetidine ring 363.42 Anticancer and antimicrobial activity; confirmed by X-ray crystallography
1-(1H-Indol-3-yl)-2-(phenylsulfonyl)ethanone Ethanone linker between indole and phenylsulfonyl; no azetidine 299.34 Structural analog with potential metabolic instability due to lack of azetidine
(1-Ethyl-6-fluoro-1H-indazol-3-yl)(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methanone Indazole core; trifluoromethylphenyl-piperidine substituent 447.41 Retinol-binding protein antagonist; preclinical efficacy in metabolic disorders
UR-144 [(1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone] Cyclopropyl group; pentyl chain on indole N1 313.45 Cannabinoid receptor agonist with in vivo hypomobility and antinociception effects

Key Findings from Comparative Analysis

Indole-based derivatives (e.g., UR-144) exhibit higher CB1 receptor affinity than pyrrole analogs, as seen in cannabinoid studies .

Substituent Effects: Sulfonyl groups enhance metabolic stability but may reduce solubility. The furan-2-ylmethyl sulfonyl group in the target compound could offer a balance between lipophilicity and hydrogen-bonding capacity compared to phenylsulfonyl groups . Alkyl chains (e.g., pentyl in UR-144) are critical for cannabinoid activity; shorter chains (e.g., ethyl in ) reduce potency .

Biological Activity Trends: Indole-methanones with bulky N1 substituents (e.g., tetramethylcyclopropyl in UR-144) show pronounced hypomobility and antinociception, suggesting the target compound’s azetidine-sulfonyl group may mimic this steric effect . Compounds lacking cyclic sulfonamide moieties (e.g., ) are less stable in metabolic assays, highlighting the azetidine-sulfonyl group’s advantage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.